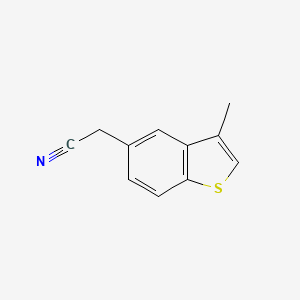

2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile

Descripción

2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile is a heterocyclic nitrile compound characterized by a benzothiophene core substituted with a methyl group at the 3-position and an acetonitrile moiety at the 5-position. This compound belongs to a broader class of aromatic nitriles, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity. This article compares 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile with structurally related compounds, emphasizing substituent effects, physical properties, and reactivity.

Propiedades

IUPAC Name |

2-(3-methyl-1-benzothiophen-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NS/c1-8-7-13-11-3-2-9(4-5-12)6-10(8)11/h2-3,6-7H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHHNJVDTJROLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=C(C=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile typically involves the reaction of 3-methylbenzothiophene with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution on the benzothiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promising results in the development of novel therapeutic agents. Research indicates that derivatives of benzothiophene, including 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile, exhibit significant antitumor activity. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation effectively, suggesting potential applications in cancer therapy .

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of benzothiophene derivatives against various human tumor cell lines. Results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Organic Synthesis

In organic synthesis, 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile can serve as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it an attractive candidate for creating new chemical entities .

Synthesis Protocols

Research has documented efficient synthetic routes for producing benzothiophene derivatives through domino reaction protocols. These methods allow for high yields and the formation of diverse scaffolds that can be further functionalized .

Table 1: Anticancer Activity of Benzothiophene Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 15.72 | Induction of apoptosis |

| Compound B | PC3 (Prostate Cancer) | 12.53 | Cell cycle arrest |

| Compound C | SW620 (Colon Cancer) | 18.45 | Inhibition of proliferation |

Table 2: Synthetic Yields of Benzothiophene Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Domino Reaction | Room Temperature, Solvent A | 95 |

| Nucleophilic Substitution | Reflux, Solvent B | 83 |

| Cycloaddition | Microwave Irradiation | 97 |

Mecanismo De Acción

The mechanism of action of 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Differences

The compound’s benzothiophene core distinguishes it from analogs with benzimidazole, benzofuran, or triazole rings. Key structural comparisons include:

- Benzothiophene vs. Benzimidazole: 2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile (5f) () replaces the sulfur atom in benzothiophene with a nitrogen-containing imidazole ring. Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile () features a fused benzene-imidazole system, which may confer greater thermal stability compared to benzothiophene derivatives due to aromatic nitrogen’s electron-withdrawing effects.

- Benzothiophene vs. Benzofuran: 2-(7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile () replaces sulfur with oxygen, reducing ring aromaticity and altering reactivity.

Triazole Derivatives :

Physical Properties

Comparative physical data from analogs highlight substituent effects:

- Melting Points : Methyl-substituted benzothiophene derivatives are expected to exhibit higher melting points than dihydrobenzofurans due to increased crystallinity from sulfur’s polarizability.

- Yields : Benzimidazole derivatives (e.g., 5f) show lower yields (~41%) compared to thiazole analogs (~93%), likely due to steric hindrance or competing side reactions.

Spectroscopic and Computational Data

Spectroscopy :

- Computational Studies: DFT analyses of methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile () reveal non-planar geometries and HOMO-LUMO gaps influenced by substituents.

Actividad Biológica

2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The chemical structure of 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile consists of a benzothiophene ring substituted with a methyl group and a nitrile functional group. This configuration contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that benzothiophene derivatives exhibit significant antimicrobial activities. Specifically, 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile has been evaluated for its inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzothiophene Derivatives

| Compound Name | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | Escherichia coli | 0.21 |

| Compound B | Pseudomonas aeruginosa | 0.25 |

| 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile | Staphylococcus aureus | TBD |

The exact MIC for 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile against specific strains remains to be conclusively determined but is anticipated to be competitive based on similar structures.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, including human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). The results indicate that while some derivatives show low toxicity, the specific cytotoxic profile of 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile requires further investigation.

Table 2: Cytotoxicity Assessment

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HaCat | 15.0 |

| Compound B | BALB/c 3T3 | 20.0 |

| 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile | TBD | TBD |

The biological activity of benzothiophene derivatives is often attributed to their ability to interact with specific biological targets. For instance, they may inhibit enzymes involved in bacterial cell wall synthesis or interfere with cellular signaling pathways.

Molecular Docking Studies

Computational studies using molecular docking have provided insights into how these compounds bind to their targets. For example, interactions with DNA gyrase have been noted, which is critical for bacterial replication. The binding energies calculated suggest a strong affinity for this enzyme, indicating a mechanism by which these compounds exert their antibacterial effects.

Case Studies

Recent studies have highlighted the potential of benzothiophene derivatives in treating infections caused by resistant bacterial strains. For instance, one study demonstrated that a derivative exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing the therapeutic potential of this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Storage : Store in sealed containers at 0–6°C to prevent degradation or accidental exposure. Avoid heat sources and moisture .

- Spill Response : Use inert absorbents (e.g., sand) for solid spills. For liquid spills, neutralize with appropriate solvents and dispose as hazardous waste .

Q. How can researchers confirm the purity and structural identity of 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile?

- Methodology :

- Chromatography : Use HPLC with a C18 column (methanol/water mobile phase) to assess purity. Compare retention times with standards .

- Spectroscopy : Confirm structure via -NMR (benzothiophene protons at δ 7.2–7.8 ppm, methyl groups at δ 2.5 ppm) and FT-IR (C≡N stretch ~2250 cm) .

Advanced Research Questions

Q. What experimental strategies mitigate instability issues in 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile during prolonged reactions?

- Methodology :

- Inert Conditions : Conduct reactions under nitrogen/argon to prevent oxidation of the benzothiophene ring .

- Temperature Control : Maintain reaction temps below 60°C to avoid thermal decomposition (observed in similar acetonitriles) .

- Additives : Use radical inhibitors (e.g., BHT) to suppress side reactions in photochemical studies .

Q. How can contradictory spectroscopic data for 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile derivatives be resolved?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR, MS, and X-ray crystallography to resolve ambiguities in substituent positioning .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict -NMR shifts and compare with experimental data .

Q. What are the challenges in detecting trace impurities of 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile in environmental samples?

- Methodology :

- Enrichment Techniques : Use solid-phase extraction (SPE) with C18 cartridges to concentrate analytes before GC-MS analysis .

- Detection Limits : Optimize MS parameters (e.g., SIM mode) to overcome low signal-to-noise ratios for trace components (<1 ppm) .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying ratios of regioisomers in benzothiophene-acetonitrile derivatives?

- Methodology :

- Mechanistic Studies : Use kinetic isotope effects (KIE) to identify rate-determining steps in electrophilic substitution pathways .

- Steric vs. Electronic Effects : Compare substituent directing effects (e.g., methyl groups) via Hammett plots to predict regioselectivity .

Safety and Environmental Considerations

Q. How should researchers address the aquatic toxicity of 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile waste?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.